[(1H-imidazol-2-yl)carbamoyl]formic acid
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Overview
Description
[(1H-imidazol-2-yl)carbamoyl]formic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1H-imidazol-2-yl)carbamoyl]formic acid typically involves the reaction of imidazole derivatives with formic acid or its derivatives. One common method is the reaction of 2-aminoimidazole with formic acid under controlled conditions to yield the desired product . The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
[(1H-imidazol-2-yl)carbamoyl]formic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different imidazole derivatives.
Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid, while reduction can produce different imidazole derivatives .
Scientific Research Applications
[(1H-imidazol-2-yl)carbamoyl]formic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of [(1H-imidazol-2-yl)carbamoyl]formic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Aminoimidazole: A precursor in the synthesis of this compound, also known for its antimicrobial properties.
Imidazole-2-carboxylic acid: A derivative that can be formed through the oxidation of this compound.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This makes it a valuable compound in the development of new therapeutic agents and in various industrial applications .
Properties
Molecular Formula |
C5H5N3O3 |
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Molecular Weight |
155.11 g/mol |
IUPAC Name |
2-(1H-imidazol-2-ylamino)-2-oxoacetic acid |
InChI |
InChI=1S/C5H5N3O3/c9-3(4(10)11)8-5-6-1-2-7-5/h1-2H,(H,10,11)(H2,6,7,8,9) |
InChI Key |
DQKBZABGRQKXHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)NC(=O)C(=O)O |
Origin of Product |
United States |
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